molecular formula C23H22N2O4S B11243624 N-(4-ethylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(4-ethylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11243624
M. Wt: 422.5 g/mol
InChI Key: XYXNHCMHKCMOSV-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-N-(4-ETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-(4-ETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions starting from simpler precursors:

  • Formation of Benzoxazine Ring: : The process begins with the formation of the 1,4-benzoxazine ring through a cyclization reaction involving an appropriate phenolic compound and an amine under acidic conditions.

  • Introduction of Benzene Sulfonyl Group: : The benzenesulfonyl group is usually introduced via a sulfonation reaction using benzenesulfonyl chloride in the presence of a base like pyridine.

  • Ethylation of Phenyl Group: : The 4-ethylphenyl group is incorporated through a Friedel-Crafts alkylation reaction.

  • Coupling and Final Assembly: : The final step involves the coupling of the benzoxazine derivative with the sulfonyl and ethylphenyl groups under specific conditions to yield the target compound.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scale, focusing on cost-efficiency and high yields. This often involves:

  • Continuous Flow Reactors: : Use of continuous flow reactors to manage exothermic reactions better.

  • Catalysts: : Employment of catalysts to enhance reaction rates and selectivity.

  • Purification: : Advanced purification techniques such as recrystallization and chromatography to ensure compound purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 4-(BENZENESULFONYL)-N-(4-ETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo oxidative cleavage, leading to the formation of sulfone and carboxamide derivatives.

  • Reduction: : Reduction reactions can alter the benzoxazine ring or the benzenesulfonyl group, affecting the compound's structure and reactivity.

  • Substitution: : Electrophilic and nucleophilic substitutions at the benzoxazine or benzenesulfonyl groups can yield various derivatives.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or neutral conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: : Use of reagents like halogens (for electrophilic substitution) or nucleophiles like amines and alcohols under controlled conditions.

Major Products

  • Oxidation: : Sulfone derivatives and carboxamides.

  • Reduction: : Reduced benzoxazine or sulfonyl groups.

  • Substitution: : Various substituted benzoxazine or sulfonyl derivatives.

Scientific Research Applications

This compound is pivotal in multiple fields:

  • Chemistry: : Acts as a building block for synthesizing more complex molecules, especially in polymer and materials science.

  • Biology: : Used in biochemical studies to understand molecular interactions and signaling pathways.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

Molecular Targets and Pathways

The compound's effects are primarily exerted through interaction with specific molecular targets, often involving inhibition or modulation of enzyme activity:

  • Benzoxazine Ring: : Influences enzyme binding due to its structural rigidity.

  • Benzenesulfonyl Group: : Acts as a pharmacophore, crucial for binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(BENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

  • 4-(BENZENESULFONYL)-N-(4-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

Uniqueness

4-(BENZENESULFONYL)-N-(4-ETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the ethyl group at the para position of the phenyl ring, which can significantly influence its chemical reactivity and binding properties.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-(4-ethylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H22N2O4S/c1-2-17-12-14-18(15-13-17)24-23(26)22-16-25(20-10-6-7-11-21(20)29-22)30(27,28)19-8-4-3-5-9-19/h3-15,22H,2,16H2,1H3,(H,24,26)

InChI Key

XYXNHCMHKCMOSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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